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Compound of Interest

Compound Name:
4'-Methoxy-3-(4-

methylphenyl)propiophenone

Cat. No.: B010519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of propiophenone and its ortho-,

meta-, and para-hydroxy isomers (2'-hydroxypropiophenone, 3'-hydroxypropiophenone, and 4'-

hydroxypropiophenone). The differentiation of these closely related aromatic ketones is crucial

in various fields, including synthetic chemistry, drug discovery, and metabolomics. This

document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and

Mass Spectrometry (MS) data to facilitate their identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for propiophenone and its

hydroxy isomers. These values are essential for distinguishing between the isomers based on

the electronic effects of the hydroxyl group on the aromatic ring and the carbonyl group.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
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Compound -CH₃ (t) -CH₂- (q)
Aromatic
Protons (m)

-OH (s)

Propiophenone 1.22 2.98 7.45-7.95 -

2'-

Hydroxypropioph

enone

1.23 3.05 6.85-7.85

12.1 (

intramolecular H-

bond)

3'-

Hydroxypropioph

enone

1.19 2.93 6.90-7.50 9.6 (broad)

4'-

Hydroxypropioph

enone

1.20 2.95 6.90 (d), 7.90 (d) 9.9 (broad)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound C=O -CH₂- -CH₃
Aromatic
Carbons

Propiophenone 200.8 31.8 8.5
128.1, 128.7,

133.1, 137.0

2'-

Hydroxypropioph

enone[1]

204.5 31.5 8.4

118.5, 118.8,

119.5, 130.0,

136.2, 162.5

3'-

Hydroxypropioph

enone

199.5 32.0 8.6

114.5, 120.8,

121.5, 129.8,

138.5, 158.0

4'-

Hydroxypropioph

enone[2]

199.0 31.2 8.7
115.5, 130.5,

131.0, 162.0

Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)
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Compound C=O Stretch O-H Stretch C-O Stretch
Aromatic C-H
Stretch

Propiophenone 1685 - - 3060

2'-

Hydroxypropioph

enone

1645
3200-3600

(broad)
1250 3050

3'-

Hydroxypropioph

enone

1670
3300-3700

(broad)
1230 3070

4'-

Hydroxypropioph

enone[3]

1665
3100-3500

(broad)
1280 3080

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Base Peak Major Fragments

Propiophenone[4][5] 134 105 77, 51

2'-

Hydroxypropiophenon

e

150 121 93, 65

3'-

Hydroxypropiophenon

e

150 121 93, 65

4'-

Hydroxypropiophenon

e[2]

150 121 93, 65

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols that can be adapted for the analysis of
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propiophenone and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the

liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a

relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7] Proton

decoupling is used to simplify the spectrum to single lines for each carbon.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Samples (Propiophenone): A thin film of the neat liquid can be prepared between

two KBr or NaCl plates.[8]

Solid Samples (Hydroxy Isomers): Prepare a KBr pellet by grinding a small amount of the

solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the

mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be

used by placing the solid sample directly on the ATR crystal.[8]

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[9] A background

spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal should be

recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule, paying close attention to the carbonyl and hydroxyl stretching frequencies.

[9][10]

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds like propiophenone, Gas Chromatography-Mass Spectrometry (GC-MS) is a

common method.[11] For less volatile hydroxy isomers, direct infusion via an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be used.[12]

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a standard hard ionization

technique used in GC-MS that provides detailed fragmentation patterns.[13] ESI and APCI

are softer ionization methods that typically yield a prominent molecular ion peak.[12]

Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[11] The detector records

the abundance of each ion.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions. The fragmentation pattern provides valuable structural

information.[11]

Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of

propiophenone isomers.
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Workflow for Spectroscopic Comparison of Propiophenone Isomers
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Caption: Workflow of the spectroscopic analysis and comparison of propiophenone isomers.

This comprehensive guide provides the necessary data and protocols for the accurate

identification and differentiation of propiophenone and its hydroxy isomers. The distinct

spectroscopic signatures of each compound, arising from the position of the hydroxyl group,

allow for their unambiguous characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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